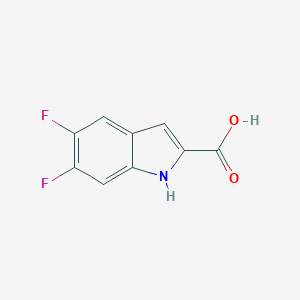

5,6-difluoro-1H-indole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-difluoro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO2/c10-5-1-4-2-8(9(13)14)12-7(4)3-6(5)11/h1-3,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBVUJSXNSDFADV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(NC2=CC(=C1F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597136 | |

| Record name | 5,6-Difluoro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169674-35-5 | |

| Record name | 5,6-Difluoro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-difluoro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5,6-Difluoro-1H-indole-2-carboxylic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Difluoro-1H-indole-2-carboxylic acid is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and materials science. The strategic placement of two fluorine atoms on the benzene portion of the indole scaffold imparts unique electronic properties, influencing the molecule's reactivity, acidity, and biological interactions. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, reactivity, and its burgeoning role as a key intermediate in the development of novel therapeutics.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reaction optimization, and formulation. While experimental data for some properties are not widely published, a combination of predicted values and data from analogous compounds provides a solid foundation for its characterization.

| Property | Value | Source |

| Molecular Formula | C₉H₅F₂NO₂ | - |

| Molecular Weight | 197.14 g/mol | - |

| CAS Number | 169674-35-5 | [1][2][3] |

| Appearance | Solid | [4] |

| Boiling Point (Predicted) | 299.8 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.605 g/cm³ | - |

| Solubility | Soluble in DMSO and methanol. | [5] |

| pKa (Predicted) | ~4.52 | [5] |

| Storage | 2-8°C, dry, sealed | [1][5] |

The fluorine atoms at the 5- and 6-positions are strongly electron-withdrawing, which is expected to lower the pKa of the carboxylic acid compared to the parent indole-2-carboxylic acid, making it a stronger acid.

Spectroscopic Characterization

Detailed spectroscopic data is essential for the unambiguous identification and quality control of this compound. While a publicly available, comprehensive dataset for this specific molecule is limited, the expected spectral features can be inferred from the known characteristics of indole and carboxylic acid moieties.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H and O-H protons. The protons on the indole ring will exhibit complex splitting patterns due to H-H and H-F couplings. The carboxylic acid proton is typically a broad singlet, and its chemical shift is dependent on concentration and solvent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show nine distinct carbon signals. The carbonyl carbon of the carboxylic acid will appear in the downfield region (typically 160-180 ppm). The carbons attached to fluorine will show characteristic splitting due to C-F coupling.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching vibration will be present around 1700 cm⁻¹. The N-H stretch of the indole ring is expected around 3300-3500 cm⁻¹.

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 197. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and a carboxyl group (M-45).

Synthesis of this compound

The synthesis of substituted indoles can be achieved through several classic and modern organic reactions. For this compound, the Fischer and Reissert indole syntheses are two prominent and adaptable methods.

Fischer Indole Synthesis

The Fischer indole synthesis is a robust method for preparing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions. To synthesize this compound via this route, one would start with (3,4-difluorophenyl)hydrazine and a pyruvate derivative.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | 169674-35-5 [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 5-Fluoro-1H-indole-2-carboxylic acid(399-76-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. 5,6-dihydroxy-1H-indole-2-carboxylic acid CAS#: 4790-08-3 [m.chemicalbook.com]

An In-depth Technical Guide to 5,6-difluoro-1H-indole-2-carboxylic acid (CAS No. 169674-35-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-difluoro-1H-indole-2-carboxylic acid, with the Chemical Abstracts Service (CAS) registry number 169674-35-5, is a fluorinated heterocyclic compound that has garnered significant interest in the field of medicinal chemistry.[1] Its unique structural features, particularly the presence of two fluorine atoms on the benzene ring of the indole scaffold, impart distinct physicochemical properties that make it a valuable building block in the design and synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in drug discovery and development.

The indole scaffold is a privileged structure in medicinal chemistry, found in a wide array of biologically active compounds. The introduction of fluorine atoms can modulate various properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, this compound serves as a crucial intermediate in the development of new drugs, particularly for neurological and psychiatric disorders.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in chemical synthesis and drug design.

| Property | Value | Source |

| CAS Number | 169674-35-5 | N/A |

| Molecular Formula | C₉H₅F₂NO₂ | N/A |

| Molecular Weight | 197.14 g/mol | N/A |

| Appearance | Off-white to light brown solid | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. | N/A |

| pKa | Not available | N/A |

Synthesis of this compound

A plausible synthetic workflow is depicted below:

Caption: A conceptual workflow for the synthesis of this compound.

Causality in Synthesis: The choice of the Fischer indole synthesis is logical due to its versatility and wide application in preparing substituted indoles. The selection of 3,4-difluoroaniline as a starting material is dictated by the desired substitution pattern on the final indole ring. The subsequent diazotization and reduction to the corresponding hydrazine are standard and reliable transformations in organic synthesis. The final cyclization step, often catalyzed by a strong acid, proceeds through a[2][2]-sigmatropic rearrangement to furnish the indole core.

Applications in Drug Discovery

This compound is a valuable scaffold for the synthesis of a variety of biologically active molecules. The carboxylic acid group serves as a convenient handle for further chemical modifications, most commonly through amide bond formation.

Antituberculosis Agents

Derivatives of indole-2-carboxamides have shown promise as potent antitubercular agents.[2][3] Structure-activity relationship (SAR) studies have revealed that substitutions on the indole ring, including the introduction of fluorine atoms, can significantly enhance the metabolic stability and in vitro activity against Mycobacterium tuberculosis.[2][3] For instance, the amide coupling of 4,6-difluoroindole-2-carboxylic acid with various amines has been explored to generate novel antitubercular candidates.[4]

Anticancer Agents

The indole-2-carboxamide scaffold has also been investigated for its potential in cancer therapy.[5] By coupling substituted indole-2-carboxylic acids with different amine fragments, researchers have developed dual inhibitors of key cancer-related enzymes like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[6] Dihalo-substituted derivatives, including those with fluorine atoms, have demonstrated enhanced antiproliferative activity compared to their non-halogenated counterparts.[5]

The general workflow for utilizing this compound in the synthesis of bioactive amides is outlined below:

Caption: General scheme for the synthesis of bioactive amides from this compound.

Expertise in Experimental Design: The choice of coupling reagents is critical for efficient amide bond formation. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), and EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly employed to activate the carboxylic acid and facilitate its reaction with the amine, minimizing side reactions and maximizing yield. The selection of the specific amine component is guided by the therapeutic target and the desired SAR.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of this compound. While specific spectral data for this compound is not widely published, representative data for a closely related analogue, 5-fluoroindole-2-carboxylic acid, can provide valuable insights.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, with characteristic splitting patterns due to fluorine-proton coupling. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. The signals for the carbon atoms attached to fluorine will exhibit characteristic splitting (C-F coupling).

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (197.14 g/mol ), confirming its elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H and O-H stretching of the indole and carboxylic acid groups, respectively, as well as the C=O stretching of the carboxylic acid.

Conclusion

This compound is a key building block in modern medicinal chemistry. Its fluorinated indole scaffold offers a unique combination of properties that are advantageous for the development of novel drugs targeting a range of diseases, including tuberculosis and cancer. A thorough understanding of its synthesis, physicochemical properties, and reactivity is essential for its effective application in the design and discovery of next-generation therapeutics. Further research into the synthesis and biological applications of derivatives of this versatile compound is warranted and holds significant promise for advancing human health.

References

- 1. This compound [myskinrecipes.com]

- 2. Design, synthesis and biological evaluation of indole-2-carboxamides, a promising class of anti-tuberculosis agents - OAK Open Access Archive [oak.novartis.com]

- 3. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 5,6-difluoro-1H-indole-2-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-difluoro-1H-indole-2-carboxylic acid is a halogenated derivative of the indole-2-carboxylic acid scaffold, a privileged structure in medicinal chemistry. The introduction of fluorine atoms at the 5 and 6 positions of the indole ring significantly modulates the compound's physicochemical and biological properties, making it a valuable building block in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, spectroscopic analysis, and burgeoning applications of this compound in drug discovery, with a particular focus on its role in the development of enzyme inhibitors and anticancer agents.

Molecular and Physicochemical Profile

This compound is a solid organic compound with the chemical formula C₉H₅F₂NO₂. The strategic placement of two fluorine atoms on the benzene ring of the indole core imparts unique electronic properties, enhancing metabolic stability and binding affinity to biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 197.14 g/mol | [1] |

| Molecular Formula | C₉H₅F₂NO₂ | [2] |

| CAS Number | 169674-35-5 | [2] |

| Appearance | Solid | [3] |

| Purity | Typically ≥98% | [3] |

| Storage | 2-8°C, dry, sealed | [1] |

Synthesis and Spectroscopic Characterization

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While the specific spectra for this compound are not widely published, data from closely related analogs such as 5-fluoroindole-2-carboxylic acid and 5,6-difluoro-1H-indole-2,3-dione can provide valuable insights into the expected spectral features.[6]

Expected Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, with characteristic coupling patterns influenced by the fluorine substituents. The acidic proton of the carboxylic acid group would appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms, with the chemical shifts of the fluorinated carbons and the carbonyl carbon being particularly informative.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H and O-H stretching vibrations, as well as a strong absorption for the C=O stretching of the carboxylic acid group.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Applications in Drug Discovery

The indole-2-carboxylic acid scaffold is a cornerstone in the development of a wide array of therapeutic agents due to its ability to mimic peptide structures and interact with various enzymes.[7] The introduction of fluorine atoms, as in this compound, can enhance drug-like properties such as metabolic stability, binding affinity, and bioavailability. This makes it a highly attractive intermediate for the synthesis of novel drug candidates.[1]

Enzyme Inhibition

Derivatives of indole-2-carboxylic acid have shown significant potential as inhibitors of various enzymes, playing a crucial role in the treatment of diseases like cancer and HIV.

-

HIV-1 Integrase Inhibition: Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[8][9][10] These compounds act by chelating with magnesium ions in the enzyme's active site and engaging in π-stacking interactions with the viral DNA.[9] The fluorinated derivatives are of particular interest for their potential to enhance these interactions and improve antiviral potency.

Caption: Mechanism of HIV-1 integrase inhibition by indole-2-carboxylic acid derivatives.

Anticancer Activity

The indole scaffold is a common feature in many anticancer agents.[11] Derivatives of 5-bromo-1H-indole-2-carboxylic acid, a related halogenated compound, have demonstrated significant potential as inhibitors of key oncogenic kinases like VEGFR-2 and EGFR.[12] This suggests that this compound could serve as a valuable precursor for the development of novel kinase inhibitors for cancer therapy. The antiproliferative activity of these compounds often involves the induction of apoptosis and cell cycle arrest in cancer cells.

Future Perspectives

This compound represents a promising scaffold for the development of new therapeutic agents. Its unique electronic properties conferred by the fluorine substituents make it an attractive building block for medicinal chemists. Future research will likely focus on the development of efficient and scalable synthetic routes to this compound and its derivatives. Furthermore, the exploration of its potential as an inhibitor of a wider range of biological targets will undoubtedly open up new avenues for the treatment of various diseases. The continued investigation into the structure-activity relationships of its derivatives will be crucial for the design of more potent and selective drug candidates with improved pharmacokinetic profiles.

References

- 1. This compound [myskinrecipes.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 1H-Indole-2-carboxylic acid, 4,6-difluoro- [cymitquimica.com]

- 4. Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives | Semantic Scholar [semanticscholar.org]

- 5. chembk.com [chembk.com]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 5,6-difluoro-1H-indole-2-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 5,6-difluoro-1H-indole-2-carboxylic acid, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The strategic incorporation of fluorine atoms onto the indole scaffold can profoundly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This document details the structure, physicochemical properties, and spectroscopic profile of this compound. A detailed, field-proven synthetic protocol is presented, alongside a discussion of the critical role of this building block in the development of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of innovative therapeutic agents.

Introduction: The Strategic Advantage of Fluorination in Indole Scaffolds

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of fluorine atoms into organic molecules is a widely employed strategy to modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1] The unique electronic properties of fluorine, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can lead to enhanced biological activity and improved pharmacokinetic profiles.[2]

This compound is a versatile building block that combines the essential indole framework with the benefits of di-fluorination on the benzene ring. This specific substitution pattern is of particular interest for its potential to influence π-π stacking interactions, modulate electronic properties, and block sites of metabolism, thereby enhancing the therapeutic potential of derivative compounds. This guide serves as a technical resource for the synthesis, characterization, and strategic application of this important synthetic intermediate.

Molecular Structure and Physicochemical Properties

This compound is a solid, crystalline compound at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₉H₅F₂NO₂ | |

| Molecular Weight | 197.14 g/mol | |

| CAS Number | 169674-35-5 | |

| Appearance | Pale brown solid | [1] |

| Predicted Boiling Point | 427.4 °C at 760 mmHg | [1] |

| Predicted Density | 1.605 g/cm³ | [1] |

| Predicted pKa | 4.21 | [1] |

| Storage | 2-8°C, dry, sealed, protected from light | [1][3] |

Synthesis of this compound: A Step-by-Step Protocol

While several methods exist for the synthesis of indole-2-carboxylic acids, the Reissert and Fischer indole syntheses are among the most robust and widely applicable.[4][5][6][7][8][9][10][11][12] The following protocol details a plausible and efficient synthesis of this compound based on the Reissert indole synthesis, which involves the condensation of a substituted o-nitrotoluene with diethyl oxalate followed by reductive cyclization.

Proposed Synthetic Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Fischer Indole Synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Reissert_indole_synthesis [chemeurope.com]

An In-Depth Technical Guide to the Synthesis of 5,6-difluoro-1H-indole-2-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 5,6-difluoro-1H-indole-2-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. The strategic incorporation of fluorine atoms into the indole scaffold can significantly modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, making efficient and scalable synthetic routes to such compounds highly valuable. This document is intended for researchers, scientists, and drug development professionals, offering detailed procedural insights, mechanistic rationale, and comparative analysis of the most viable synthetic strategies. The primary focus will be on the Fischer indole synthesis, a robust and adaptable method for which a detailed protocol is provided. An alternative approach via the Reissert indole synthesis will also be discussed.

Introduction: The Significance of Fluorinated Indoles in Drug Discovery

The indole nucleus is a privileged scaffold, forming the core structure of numerous natural products, pharmaceuticals, and agrochemicals.[1] In the context of drug design, the strategic introduction of fluorine atoms onto the indole ring is a widely employed tactic to enhance metabolic stability, improve binding affinity, and modulate lipophilicity and pKa.[2] The 5,6-difluoro substitution pattern, in particular, has been explored for its potential to create compounds with unique electronic properties that can lead to improved biological activity. This compound serves as a crucial intermediate for the synthesis of a wide range of more complex molecules, including inhibitors of key protein kinases and novel therapeutic agents.[3] This guide delineates the most practical and efficient methods for its preparation on a laboratory scale.

Primary Synthetic Pathway: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and versatile methods for constructing the indole ring.[4] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[4] To obtain the desired 2-carboxylic acid moiety, pyruvic acid or an ester thereof, such as ethyl pyruvate, is the ideal carbonyl partner.[5]

The overall pathway can be logically divided into three main stages:

-

Preparation of (3,4-Difluorophenyl)hydrazine Hydrochloride : Synthesis of the key hydrazine starting material from commercially available 3,4-difluoroaniline.

-

Hydrazone Formation : Condensation of the hydrazine with ethyl pyruvate to form the critical hydrazone intermediate.

-

Fischer Cyclization and Hydrolysis : Acid-catalyzed ring closure to form the ethyl ester of the target indole, followed by saponification to yield the final carboxylic acid.

Below is a logical workflow for this synthetic sequence.

Caption: Workflow of the Fischer Indole Synthesis Pathway.

Mechanistic Considerations

The core of this pathway is the Fischer cyclization step. The generally accepted mechanism proceeds through several key transformations:

-

Hydrazone-Enehydrazine Tautomerization : The initially formed hydrazone tautomerizes to the more reactive enehydrazine isomer.

-

[4][4]-Sigmatropic Rearrangement : Following protonation, the enehydrazine undergoes a concerted[4][4]-sigmatropic rearrangement (akin to a Claisen rearrangement), which forms the crucial C-C bond at the ortho-position of the aromatic ring.[4]

-

Aromatization : The resulting di-imine intermediate rapidly rearomatizes.

-

Cyclization and Elimination : An intramolecular nucleophilic attack by the terminal nitrogen atom forms a five-membered aminoacetal ring. Subsequent elimination of ammonia under acidic conditions yields the final, energetically favorable aromatic indole ring.[4]

The choice of a strong acid catalyst, such as a mixture of polyphosphoric acid (PPA) and phosphoric acid, is critical. PPA serves as both a powerful dehydrating agent and a non-nucleophilic proton source, effectively promoting the cyclization while minimizing side reactions.[5]

Detailed Experimental Protocols

The following protocols are adapted from established procedures for analogous compounds and represent a robust pathway to the target molecule.[5]

Stage 1: Synthesis of (3,4-Difluorophenyl)hydrazine Hydrochloride

This procedure is based on the classical reduction of a diazonium salt.

-

Materials:

-

3,4-Difluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O) or Sodium Sulfite (Na₂SO₃)

-

Deionized Water

-

Ice

-

-

Step-by-Step Protocol:

-

Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3,4-difluoroaniline (1.0 eq) in concentrated HCl (3.0 eq) and water. Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

-

Reduction: In a separate, larger flask, prepare a solution of stannous chloride dihydrate (3.0-4.0 eq) in concentrated HCl. Cool this solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir for 2-3 hours, gradually warming to room temperature.

-

Collect the precipitated (3,4-difluorophenyl)hydrazine hydrochloride by vacuum filtration.

-

Wash the solid with a small amount of cold water and then with a suitable organic solvent (e.g., diethyl ether) to remove impurities.

-

Dry the product under vacuum to yield the hydrazine salt, which can be used in the next step without further purification.

-

Stage 2: Synthesis of this compound

This stage combines hydrazone formation, Fischer cyclization, and hydrolysis.

-

Materials:

-

(3,4-Difluorophenyl)hydrazine Hydrochloride (from Stage 1)

-

Ethyl Pyruvate

-

Ethanol (Absolute)

-

Polyphosphoric Acid (PPA)

-

Phosphoric Acid (H₃PO₄, 85%)

-

Sodium Hydroxide (NaOH)

-

Ice

-

-

Step-by-Step Protocol:

-

Hydrazone Formation: To a suspension of (3,4-difluorophenyl)hydrazine hydrochloride (1.0 eq) in absolute ethanol, add ethyl pyruvate (1.05 eq).

-

Heat the mixture to reflux for 3-5 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude ethyl 2-((3,4-difluorophenyl)hydrazono)propanoate. This intermediate is often an oil or a low-melting solid and can be carried forward without extensive purification.

-

Fischer Cyclization: Prepare a mixture of polyphosphoric acid and 85% phosphoric acid (a common ratio is 9:1 by weight). Heat this mixture to 100-120 °C in a flask equipped with a mechanical stirrer.

-

Add the crude hydrazone from the previous step portion-wise to the hot acid mixture with vigorous stirring. Control the rate of addition to manage any exotherm.

-

After the addition is complete, continue to stir the reaction mixture at the same temperature for 1-2 hours.

-

Work-up and Ester Isolation: Carefully pour the hot reaction mixture onto a large amount of crushed ice with stirring.

-

The solid precipitate, ethyl 5,6-difluoro-1H-indole-2-carboxylate, is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and dried.

-

Hydrolysis: Suspend the crude ethyl ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

-

Heat the mixture to reflux for 1-2 hours until the ester is fully consumed (monitored by TLC).

-

Cool the solution to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to pH 3-4 with cold dilute HCl.

-

Collect the precipitated this compound by vacuum filtration, wash with cold water, and dry under vacuum.

-

Expected Data and Purity

The following table summarizes typical data for the key intermediates and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Purity (by HPLC) |

| Ethyl 5,6-difluoro-1H-indole-2-carboxylate | C₁₁H₉F₂NO₂ | 225.19 | 60-75% (from hydrazine) | >95% |

| This compound | C₉H₅F₂NO₂ | 197.14 | >90% (from ester) | >97% |

Alternative Pathway: The Reissert Indole Synthesis

An alternative, though less commonly cited for this specific substitution pattern, is the Reissert indole synthesis.[6] This method is particularly useful when the corresponding substituted o-nitrotoluene is readily available.

The pathway involves two main steps:

-

Condensation: A base-catalyzed condensation of 1,2-difluoro-4-methyl-5-nitrobenzene with diethyl oxalate to form ethyl 2-(3,4-difluoro-2-nitrophenyl)-2-oxopropanoate. Potassium ethoxide is often a more effective base than sodium ethoxide for this transformation.[6]

-

Reductive Cyclization: The nitro group is reduced, typically using agents like zinc in acetic acid or catalytic hydrogenation, which triggers a spontaneous intramolecular cyclization to form the indole ring.[6][7]

References

- 1. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]

- 2. innospk.com [innospk.com]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO1991017138A1 - Process for preparing 3,4-difluoroaniline - Google Patents [patents.google.com]

- 5. CN104402795A - Synthetic method of substituted indol-2-formic acid - Google Patents [patents.google.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

The Biological Activity of Fluorinated Indole-2-Carboxylic Acids: A Guide for Drug Discovery Professionals

An In-depth Technical Guide

Abstract

The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1][2] When functionalized with a carboxylic acid at the 2-position, it becomes a potent pharmacophore capable of critical interactions with biological targets. The strategic introduction of fluorine atoms into this scaffold represents a powerful tactic in modern drug design, enabling fine-tuning of physicochemical properties to enhance therapeutic efficacy.[3][4] This guide provides a comprehensive overview of the biological activities of fluorinated indole-2-carboxylic acids, focusing on their structure-activity relationships (SAR), mechanisms of action, and applications in antiviral, anticancer, and anti-inflammatory research. We will explore the causal relationships behind experimental design and provide detailed protocols for the synthesis and evaluation of these promising compounds.

The Strategic Imperative of Fluorination in Drug Design

The incorporation of fluorine into drug candidates is a well-established strategy to modulate a molecule's biological profile.[3][5] Unlike simple substitution, fluorination imparts unique properties that can dramatically improve a compound's drug-like characteristics.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with C-F can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.[3]

-

Lipophilicity and Permeability: Fluorine is highly electronegative yet lipophilic. This dual nature allows for nuanced control over a molecule's lipophilicity (logD). Strategic fluorination can enhance membrane permeability and facilitate passage across biological barriers like the blood-brain barrier.[4]

-

Acidity (pKa) Modulation: The strong electron-withdrawing effect of fluorine can significantly lower the pKa of a nearby carboxylic acid group. This increased acidity can strengthen interactions with target proteins, particularly those involving cationic residues or metal cofactors in active sites.[6]

-

Conformational Control: Fluorine atoms can influence molecular conformation through steric and electronic effects, locking the molecule into a more biologically active shape for optimal target binding.

These effects make the fluorinated indole-2-carboxylic acid scaffold a highly attractive starting point for developing novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

Key Biological Activities and Mechanisms of Action

Fluorinated indole-2-carboxylic acids have demonstrated a remarkable breadth of biological activities. This section details the most significant therapeutic areas, supported by mechanistic insights and structure-activity relationship (SAR) data.

Antiviral Activity: Potent HIV-1 Integrase Inhibition

A primary application for this class of compounds is in the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[7][8] The integrase enzyme is crucial for the viral life cycle, inserting viral DNA into the host genome.[8][9] The indole-2-carboxylic acid moiety acts as a highly effective pharmacophore that chelates two essential Mg²⁺ ions within the enzyme's active site, preventing the strand transfer process.[7][9]

Mechanism of Action: The mechanism involves a triad motif where the indole nitrogen and the carboxylate group of the compound form a bidentate chelation with the two magnesium ions in the integrase active site. This interaction mimics the binding of the viral DNA, competitively inhibiting the enzyme's function. Fluorination and other substitutions on the indole core enhance this interaction and exploit adjacent binding pockets.[9]

Structure-Activity Relationships (SAR): Systematic studies have revealed key structural features that govern anti-integrase activity.

-

C3-Position: Introduction of a long-chain substituent, such as a benzyl ether group, at the C3 position significantly improves interaction with a hydrophobic cavity near the active site, boosting inhibitory potency.[9]

-

C6-Position: Adding a halogenated benzene ring at the C6 position can introduce beneficial π-π stacking interactions with the viral DNA, further anchoring the inhibitor in the active site.[7][8]

-

Fluorination Pattern: Fluorine substitution on the appended phenyl rings (e.g., at the C6-phenylamino or C3-benzyloxy groups) consistently enhances activity. For example, derivative 20a (6-((3-fluoro-4-methoxyphenyl)amino)-3-(((2-fluorobenzyl)oxy)methyl)-1H-indole-2-carboxylic acid) showed a markedly increased integrase inhibitory effect, with an IC₅₀ value of 0.13 μM.[9]

Caption: Mechanism of HIV-1 Integrase Inhibition.

Table 1: Inhibitory Activity of Fluorinated Indole-2-Carboxylic Acid Derivatives against HIV-1 Integrase

| Compound | C3-Substituent | C6-Substituent | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| Parent Compound (3) | H | H | 0.83 | [9] |

| 15 | p-Trifluoromethylbenzyl ether | Bromo | 0.16 | [9] |

| 18 | o-Fluorobenzyl ether | Bromo | 0.13 | [9] |

| 17a | p-Trifluoromethylbenzyl ether | 3-Fluoro-4-methoxyphenylamino | 3.11 | [7][8] |

| 20a | o-Fluorobenzyl ether | 3-Fluoro-4-methoxyphenylamino | 0.13 |[9] |

Anticancer Activity

The indole scaffold is prevalent in many anticancer agents, and fluorinated indole-2-carboxylic acids and their carboxamide derivatives are no exception.[1][10] These compounds exert their effects through various mechanisms, including kinase inhibition and induction of apoptosis.

Mechanism of Action: Certain indole-2-carboxamide derivatives function as multi-target kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), which are critical for cancer cell proliferation.[10][11] Other derivatives, particularly metal complexes of indole-2-carboxylic acid, have been shown to bind DNA through intercalation and induce apoptosis, leading to cell death.[12] For instance, a dinuclear copper(II) complex of indole-2-carboxylic acid demonstrated potent growth-inhibitory activity against human breast cancer cell lines (MDA-MB-231 and MCF-7), with over 90% inhibition at a 20 µM concentration.[12]

Structure-Activity Relationships (SAR):

-

N-(4-fluorobenzyl) Substitution: In studies on pediatric brain cancer cells, an N-(4-fluorobenzyl)indoleamide derivative (8c ) exhibited significantly higher cytotoxicity and antiproliferative activity compared to its non-fluorinated counterpart.[13]

-

Halogenation of Indole Ring: The position of the halogen on the indole ring is crucial. In a series of indole-2-carboxamides, a chloro or fluoro group at the C5 position was found to enhance potency.[11][14]

-

Amide Substitutions: The nature of the amide substituent is critical. For instance, compound 5d , a 5-chloroindole-2-carboxamide with a morpholine-containing side chain, showed potent antiproliferative activity (GI₅₀ = 1.05 µM), comparable to doxorubicin.[11]

Anti-inflammatory and Other CNS Activities

Indole derivatives, such as Indomethacin, are well-known nonsteroidal anti-inflammatory drugs (NSAIDs).[3] Fluorinated indole-2-carboxylic acids are being explored for similar activities, often linked to the inhibition of enzymes like cyclooxygenase (COX).[15][16]

Furthermore, indole-2-carboxylic acid (I2CA) itself has been identified as a competitive antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[17] This receptor is involved in excitotoxic neuronal death associated with stroke and epilepsy. The introduction of fluorine could modulate this activity, offering a pathway to novel neuroprotective agents.

Experimental Protocols: A Practical Guide

To facilitate further research, this section provides validated, step-by-step methodologies for the synthesis and biological evaluation of a representative fluorinated indole-2-carboxylic acid derivative.

Synthesis Workflow

The synthesis of these compounds typically involves a multi-step sequence, starting from a commercially available substituted indole. The following workflow illustrates a general pathway.

Caption: General Synthetic Workflow.

Protocol: Synthesis of 6-((3-fluoro-4-methoxyphenyl)amino)-1H-indole-2-carboxylic acid derivative (based on[9])

-

Esterification: Dissolve 6-bromo-1H-indole-2-carboxylic acid in ethanol. Add a catalytic amount of concentrated H₂SO₄ and reflux at 80 °C for 2 hours to yield the ethyl ester.

-

Formylation: To a solution of the ethyl ester in DMF, add POCl₃ dropwise at 0 °C. Allow the reaction to warm to room temperature and then heat to 50 °C for 4 hours to install a formyl group at the C3 position.

-

Reduction: Reduce the C3-formyl group to a hydroxymethyl group using a reducing agent like aluminum isopropoxide in isopropanol at 60 °C.

-

Etherification: React the C3-hydroxymethyl intermediate with an appropriate fluorobenzyl alcohol (e.g., o-fluorobenzyl alcohol) in DMF with a base such as K₂CO₃ at room temperature to form the ether linkage.

-

Buchwald-Hartwig Coupling: Couple the C6-bromo intermediate with a substituted aniline (e.g., 3-fluoro-4-methoxyaniline) using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xphos) in a suitable solvent like 1,4-dioxane at 100 °C.

-

Saponification (Ester Hydrolysis): Add NaOH to a solution of the ester intermediate in a methanol/water mixture (3:1 v/v) and heat at 80 °C for 1.5 hours.

-

Workup and Purification: Cool the reaction mixture to room temperature and neutralize with acetic acid to a pH of ~6. Extract the product with ethyl acetate, concentrate under reduced pressure, and purify using column chromatography to obtain the final carboxylic acid.

Biological Evaluation: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary screen for potential anticancer agents.

-

Cell Culture: Plate human cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound to each well. Include wells with untreated cells (negative control) and a known anticancer drug (positive control, e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours under the same conditions.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the GI₅₀ (concentration that causes 50% growth inhibition) using non-linear regression analysis.

Conclusion and Future Perspectives

Fluorinated indole-2-carboxylic acids represent a privileged scaffold in medicinal chemistry, demonstrating potent and versatile biological activities. Their success as HIV-1 integrase inhibitors is well-documented, and their potential as anticancer and anti-inflammatory agents is rapidly emerging. The strategic placement of fluorine atoms provides a powerful tool to enhance potency, selectivity, and pharmacokinetic properties.

Future research should focus on exploring novel fluorination patterns and expanding the diversity of substituents on the indole core to target other enzymes and receptors. The development of multi-target agents, particularly in oncology, is a promising avenue. As synthetic methodologies become more advanced, the accessibility of complex fluorinated indoles will increase, paving the way for the next generation of therapeutics derived from this remarkable molecular framework.

References

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. researchgate.net [researchgate.net]

- 3. daneshyari.com [daneshyari.com]

- 4. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 9. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]

- 10. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5,6-Difluoro-1H-indole-2-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Difluoro-1H-indole-2-carboxylic acid is a fluorinated heterocyclic compound that has garnered significant attention in medicinal chemistry. Its unique electronic properties, conferred by the difluoro substitution on the benzene ring, make it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and diverse applications of this compound, with a particular focus on its role as a key intermediate in the design of biologically active molecules targeting a range of diseases, including neurological and psychiatric disorders.

Introduction: The Significance of Fluorinated Indoles in Medicinal Chemistry

The indole nucleus is a privileged scaffold in drug discovery, present in a multitude of natural products and synthetic compounds with a wide array of biological activities. The strategic incorporation of fluorine atoms into the indole ring system can profoundly influence the molecule's physicochemical and pharmacological properties. The high electronegativity and small size of fluorine can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

This compound has emerged as a particularly interesting building block. The electron-withdrawing nature of the two fluorine atoms at the 5 and 6 positions can significantly alter the electron density of the indole ring, impacting its reactivity and interaction with biomolecules. This guide will delve into the critical aspects of this compound, providing researchers with a foundational understanding for its application in drug development projects.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value | Reference |

| CAS Number | 169674-35-5 | |

| Molecular Formula | C₉H₅F₂NO₂ | |

| Molecular Weight | 197.14 g/mol | N/A |

| Appearance | Solid | N/A |

| Storage Conditions | 2-8°C, dry, sealed | [1] |

Synthesis of this compound: A Step-by-Step Approach

The synthesis of this compound typically proceeds through a multi-step sequence, starting from commercially available 3,4-difluoroaniline. The key intermediate in this pathway is 5,6-difluoroisatin.

Synthesis of the Key Intermediate: 5,6-Difluoroisatin

The Sandmeyer isatin synthesis is a classical and effective method for the preparation of isatins from anilines. This approach involves the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid.

Experimental Protocol: Synthesis of 5,6-Difluoroisatin

-

Step 1: Formation of the Isonitrosoacetanilide. In a well-ventilated fume hood, dissolve 3,4-difluoroaniline in a suitable solvent such as water and hydrochloric acid.

-

To this solution, add a solution of chloral hydrate followed by a solution of hydroxylamine hydrochloride.

-

Heat the reaction mixture gently to facilitate the formation of the isonitroso-N-(3,4-difluorophenyl)acetamide.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the isonitrosoacetanilide intermediate can be isolated by filtration.

-

Step 2: Acid-Catalyzed Cyclization. Add the dried isonitroso-N-(3,4-difluorophenyl)acetamide portion-wise to concentrated sulfuric acid at a controlled temperature.

-

The strong acid catalyzes an intramolecular electrophilic substitution reaction, leading to the formation of the 5,6-difluoroisatin ring system.

-

After the reaction is complete, carefully pour the acidic mixture over ice to precipitate the 5,6-difluoroisatin.

-

Collect the solid product by filtration, wash thoroughly with water until neutral, and dry to yield 5,6-difluoroisatin.

Conversion of 5,6-Difluoroisatin to this compound

The conversion of an isatin to an indole-2-carboxylic acid is a well-established transformation in indole chemistry. A common method involves a reductive ring-opening of the isatin, followed by recyclization.

Experimental Protocol: Synthesis of this compound

-

Step 1: Reductive Ring Opening. Suspend 5,6-difluoroisatin in an aqueous basic solution, such as sodium hydroxide.

-

Add a reducing agent, for example, sodium dithionite or zinc dust, to the suspension.

-

Heat the mixture to facilitate the reductive cleavage of the C2-C3 bond of the isatin ring, forming an intermediate amino phenylglycolic acid derivative.

-

Step 2: Acid-Catalyzed Cyclization and Dehydration. After the reduction is complete, cool the reaction mixture and carefully acidify it with a mineral acid like hydrochloric acid.

-

The acidic conditions promote the cyclization of the intermediate, followed by dehydration, to form the indole ring of this compound.

-

The desired product precipitates from the acidic solution.

-

Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent, such as ethanol/water, can be performed for further purification.

Spectroscopic Characterization

Expected ¹H NMR Spectral Data (in DMSO-d₆):

-

NH Proton: A broad singlet in the downfield region, typically around 11-12 ppm.

-

Aromatic Protons: The protons on the difluorinated benzene ring will appear as complex multiplets due to H-F and H-H coupling.

-

H3 Proton: A singlet or a doublet with a small coupling constant in the region of 6.5-7.5 ppm.

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

-

Carboxylic Acid Carbonyl: A resonance in the downfield region, typically around 160-170 ppm.

-

Aromatic Carbons: The carbon atoms of the benzene ring will show characteristic shifts, with the fluorine-bearing carbons exhibiting large C-F coupling constants.

-

Pyrrole Ring Carbons: The carbons of the pyrrole ring will resonate in the aromatic region, with their chemical shifts influenced by the electron-withdrawing fluorine atoms.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a versatile starting material for the synthesis of a wide range of biologically active compounds. Its derivatives have shown promise in various therapeutic areas.

Central Nervous System (CNS) Disorders

This compound is a key intermediate in the synthesis of molecules targeting neurological and psychiatric disorders.[3] The difluoro substitution can enhance blood-brain barrier permeability and improve the metabolic stability of drug candidates, which are critical parameters for CNS-active agents.

Antimicrobial Agents

Derivatives of fluorinated indole-2-carboxylic acids have been investigated for their potential as antimicrobial agents. For instance, amide derivatives of 4,6-difluoroindole-2-carboxylic acid have been synthesized and evaluated for their activity against Mycobacterium tuberculosis.[4] This suggests that the 5,6-difluoro analogue could also serve as a scaffold for the development of novel anti-tubercular drugs.

Other Therapeutic Areas

The indole-2-carboxylic acid scaffold is a known pharmacophore for various biological targets. For example, derivatives of indole-2-carboxylic acid have been explored as HIV-1 integrase inhibitors.[5] The unique electronic properties of the 5,6-difluoro substitution pattern could be exploited to design novel inhibitors with improved potency and resistance profiles.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The presence of the difluoro motif on the indole ring offers a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

Future research will likely focus on the development of more efficient and scalable synthetic routes to this compound. Furthermore, the exploration of its derivatives in a broader range of therapeutic areas is warranted. As our understanding of the role of fluorine in drug design continues to grow, this compound is poised to remain a significant contributor to the discovery of new and improved medicines.

References

- 1. This compound [myskinrecipes.com]

- 2. 5-Fluoroindole-2-carboxylic acid(399-76-8) 1H NMR spectrum [chemicalbook.com]

- 3. 5,6-Difluoro-2-oxoindole synthesis - chemicalbook [chemicalbook.com]

- 4. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Profile of 5,6-difluoro-1H-indole-2-carboxylic acid

Introduction

5,6-difluoro-1H-indole-2-carboxylic acid is a halogenated derivative of the indole scaffold, a core structure in numerous biologically active compounds. The introduction of fluorine atoms can significantly alter the physicochemical properties of the parent molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the precise structural elucidation of such fluorinated indoles is paramount for researchers in medicinal chemistry and drug development. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering insights into the principles of data acquisition and interpretation for nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the molecular framework.

Experimental Protocol: NMR Data Acquisition

A standardized approach to sample preparation and data acquisition is crucial for obtaining high-quality, reproducible NMR spectra.

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube.

-

The choice of solvent can influence chemical shifts, particularly for exchangeable protons like N-H and COOH.[1][2][3] DMSO-d₆ is often preferred for indole carboxylic acids as it can help in observing these exchangeable protons as sharper signals.[1]

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-15 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. The spectral width should typically be 0-200 ppm.[4]

Predicted ¹H NMR Spectroscopic Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in the table below. The chemical shifts are estimated based on data from similar indole derivatives.[5][6]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| COOH | ~13.0 | br s | - |

| N-H | ~12.0 | br s | - |

| H-4 | ~7.8 | t | J(H-F) ≈ 9.0 |

| H-7 | ~7.5 | dd | J(H-F) ≈ 9.0, J(H-H) ≈ 2.0 |

| H-3 | ~7.2 | s | - |

Interpretation and Causality:

-

COOH and N-H Protons: The carboxylic acid and indole N-H protons are expected to be significantly downfield due to their acidic nature and participation in hydrogen bonding with the DMSO-d₆ solvent.[1][6] Their signals will likely be broad singlets (br s) due to chemical exchange.

-

Aromatic Protons (H-4 and H-7): The fluorine atoms at positions 5 and 6 will exert a strong electron-withdrawing effect, deshielding the adjacent aromatic protons. Furthermore, these protons will exhibit coupling to the fluorine atoms (H-F coupling), leading to more complex splitting patterns. H-4 is expected to appear as a triplet due to coupling with the fluorine at C-5 and H-3 (if coupling is resolved). H-7 will likely be a doublet of doublets due to coupling with the fluorine at C-6 and H-4.

-

H-3 Proton: The proton at the C-3 position is expected to be a singlet, as it lacks adjacent proton coupling partners.

Predicted ¹³C NMR Spectroscopic Data

The predicted ¹³C NMR spectrum in DMSO-d₆ is detailed below. The chemical shifts are estimated based on known data for fluorinated indoles and carboxylic acids.[7][8]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| C=O | ~165 | s | - |

| C-5, C-6 | ~155-160 | d | ¹J(C-F) ≈ 240 |

| C-7a | ~135 | d | ²J(C-F) ≈ 10-15 |

| C-2 | ~130 | s | - |

| C-3a | ~125 | d | ²J(C-F) ≈ 10-15 |

| C-4 | ~110 | d | ²J(C-F) ≈ 20-25 |

| C-7 | ~105 | d | ²J(C-F) ≈ 20-25 |

| C-3 | ~100 | s | - |

Interpretation and Causality:

-

Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon will appear significantly downfield, typically in the range of 160-185 ppm.[4]

-

Fluorinated Carbons (C-5, C-6): The carbons directly bonded to fluorine will be strongly deshielded and will appear as doublets due to one-bond C-F coupling (¹J(C-F)), which is typically very large (around 240-260 Hz).

-

Other Aromatic Carbons: The other carbons in the benzene ring will also exhibit coupling to the fluorine atoms, but with smaller coupling constants (two-bond, ²J(C-F), and three-bond, ³J(C-F), couplings). This will result in these carbons appearing as doublets or more complex multiplets.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. thieme-connect.de [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Indole-2-carboxylic acid(1477-50-5) 1H NMR [m.chemicalbook.com]

- 7. 5-Fluoroindole-2-carboxylic acid(399-76-8) 13C NMR spectrum [chemicalbook.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5,6-difluoro-1H-indole-2-carboxylic acid

Introduction

Significance of 5,6-difluoro-1H-indole-2-carboxylic acid in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The targeted introduction of fluorine atoms into these molecules can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. This compound is a key building block in the synthesis of a variety of bioactive compounds, making the precise and unambiguous confirmation of its structure paramount in the drug development pipeline.[1][2]

The Role of NMR Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. Proton (¹H) NMR, in particular, provides a wealth of information regarding the electronic environment of individual protons, their connectivity through chemical bonds, and their spatial proximity. For a molecule like this compound, ¹H NMR is crucial for verifying the substitution pattern and confirming the integrity of the indole core.

Overview of the Guide

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of how to interpret the NMR data for this and related fluorinated indole compounds. We will delve into the theoretical underpinnings of the spectrum, provide a detailed signal-by-signal analysis, present a robust experimental protocol for data acquisition, and offer insights grounded in established spectroscopic principles.

Molecular Structure and its Influence on the ¹H NMR Spectrum

The Indole Ring System: Aromaticity and Proton Environments

The indole ring is an aromatic heterocyclic system where the lone pair of electrons on the nitrogen atom participates in the π-system. This aromaticity leads to characteristic chemical shifts for the protons attached to the ring. In an unsubstituted indole, the protons of the benzene ring typically appear at lower field (further downfield) than those of the pyrrole ring, with the exception of the N-H proton.[3][4]

Electronic Effects of Substituents

The chemical shifts of the indole protons are highly sensitive to the electronic nature of the substituents. In this compound, we have three key substituents that dictate the appearance of the ¹H NMR spectrum.

The carboxylic acid group is an electron-withdrawing group. Its presence at the C2 position significantly deshields the adjacent C3-H proton. This is a well-established trend in the NMR of indole derivatives.[5]

Fluorine is the most electronegative element, and its presence on the benzene portion of the indole ring has a profound effect on the spectrum. The two fluorine atoms at the C5 and C6 positions are strongly electron-withdrawing, which will generally deshield the remaining aromatic protons at C4 and C7. Furthermore, the fluorine atoms will introduce spin-spin coupling (J-coupling) with the nearby protons, leading to complex splitting patterns that are highly informative for structural assignment.[6][7][8]

Through-Bond (Scalar) and Through-Space (NOE) Interactions

The connectivity of the protons in this compound can be confirmed through the analysis of through-bond scalar couplings (J-couplings). For instance, the coupling between the aromatic protons provides information about their relative positions (ortho, meta, or para). While beyond the scope of a standard 1D ¹H NMR experiment, 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) could be employed to probe through-space interactions, further confirming the spatial arrangement of the atoms.

Predicted ¹H NMR Spectrum: A Detailed Analysis

General Considerations: Solvent Choice and its Impact

The choice of solvent for NMR analysis is critical, especially for molecules containing exchangeable protons like the N-H and -COOH protons. Aprotic polar solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) are often preferred for observing these protons, as they form hydrogen bonds with the analyte, slowing down the rate of proton exchange and resulting in sharper signals.[9] In contrast, using protic solvents like D₂O would lead to the exchange of these protons with deuterium, causing their signals to disappear from the spectrum, a phenomenon that can be used to confirm their assignment.[10][11]

Signal-by-Signal Breakdown

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show four distinct signals in the aromatic/amide region and one signal for the carboxylic acid proton.

The N-H proton of the indole ring is typically observed at a very downfield chemical shift, often in the range of 11.0-12.0 ppm in DMSO-d₆.[12] This significant deshielding is due to its involvement in the aromatic system and hydrogen bonding with the solvent. It is expected to appear as a broad singlet.

The C3-H proton is adjacent to the electron-withdrawing carboxylic acid group at C2. This proximity will cause a downfield shift, likely in the range of 7.1-7.3 ppm. Due to the absence of adjacent protons, this signal is expected to be a singlet, although long-range coupling to the N-H or other protons might cause some broadening.

The two remaining protons on the benzene ring, C4-H and C7-H, will be significantly influenced by the two fluorine atoms at C5 and C6. Their chemical shifts are expected to be in the aromatic region, typically between 7.4 and 7.8 ppm. The precise chemical shifts will depend on the combined electronic effects of the fluorine atoms and the fused pyrrole ring.

The multiplicity of these signals will be complex due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

-

C4-H: This proton will be coupled to the fluorine at C5. This is a three-bond coupling (³JHF) and is typically in the range of 6-10 Hz. It will also have a smaller four-bond coupling (⁴JHF) to the fluorine at C6. Furthermore, it will have a four-bond coupling (⁴JHH) to the C7-H proton. This will likely result in a doublet of doublets or a more complex multiplet.

-

C7-H: This proton will be coupled to the fluorine at C6 (³JHF) and will have a smaller four-bond coupling to the fluorine at C5 (⁴JHF). It will also be coupled to the C4-H proton (⁴JHH). This will also result in a complex multiplet.

The carboxylic acid proton is highly deshielded and will appear at a very downfield chemical shift, typically above 12 ppm in DMSO-d₆.[10][13] Its signal is often broad due to hydrogen bonding and exchange. As mentioned earlier, this signal will disappear upon the addition of D₂O.

The Crucial Role of H-F Coupling

The presence of fluorine atoms provides a powerful diagnostic tool for structural confirmation. The magnitudes of the H-F coupling constants are dependent on the number of bonds separating the coupled nuclei.[14][15]

-

³JHF (ortho): Typically in the range of 6-10 Hz.

-

⁴JHF (meta): Typically in the range of 3-7 Hz.

-

⁵JHF (para): Typically smaller, around 0-3 Hz.

The analysis of these coupling patterns is essential for the unambiguous assignment of the C4-H and C7-H protons.

Summary of Predicted Chemical Shifts and Coupling Constants

The following table summarizes the predicted ¹H NMR data for this compound in DMSO-d₆.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |

| -COOH | > 12.0 | broad singlet | - |

| N-H | 11.0 - 12.0 | broad singlet | - |

| C7-H | 7.4 - 7.8 | multiplet | ³JHF (to F6), ⁴JHF (to F5), ⁴JHH (to H4) |

| C4-H | 7.4 - 7.8 | multiplet | ³JHF (to F5), ⁴JHF (to F6), ⁴JHH (to H7) |

| C3-H | 7.1 - 7.3 | singlet | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and temperature.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To ensure the acquisition of a high-quality, interpretable ¹H NMR spectrum, the following experimental protocol is recommended.

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of high-purity DMSO-d₆.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

Instrument Parameters

A standard 400 MHz or 500 MHz NMR spectrometer is suitable for this analysis.

-

Experiment: Standard 1D proton experiment.

-

Solvent: DMSO.

-

Temperature: 298 K (25 °C).

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: -2 to 14 ppm.

Data Processing and Analysis

-

Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation.

-

Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

-

Integration: Integrate all signals to determine the relative proton ratios.

-

Peak Picking and Coupling Constant Analysis: Accurately pick all peaks and analyze the multiplet patterns to determine the coupling constants.

Visualizing Molecular Structure and Key Interactions

The following diagrams illustrate the molecular structure and the key J-coupling interactions that are fundamental to interpreting the ¹H NMR spectrum.

Caption: Molecular structure of this compound.

Caption: Key H-F and H-H J-coupling interactions in the aromatic region.

Conclusion

Key Takeaways

The ¹H NMR spectrum of this compound is rich with structural information. The key to its interpretation lies in a systematic analysis of the chemical shifts and, most importantly, the complex splitting patterns arising from H-F and H-H couplings. The use of an appropriate deuterated solvent, such as DMSO-d₆, is essential for observing the exchangeable N-H and -COOH protons.

Future Perspectives

While 1D ¹H NMR is a powerful tool, a more in-depth analysis can be achieved using 2D NMR techniques. For instance, a ¹H-¹³C HSQC experiment would allow for the direct correlation of each proton to its attached carbon, while a ¹H-¹³C HMBC experiment would reveal long-range correlations, providing further confirmation of the overall structure. Additionally, ¹⁹F NMR spectroscopy would provide complementary information about the fluorine environments.[16]

References

- 1. This compound [myskinrecipes.com]

- 2. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biophysics.org [biophysics.org]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

- 10. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. eclass.uoa.gr [eclass.uoa.gr]

- 16. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

A Senior Application Scientist's Guide to the Physicochemical Properties of Difluoroindole Compounds

Foreword: The Strategic Advantage of Fluorine in the Indole Scaffold